![molecular formula C16H11FN4S B2740464 3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 865658-01-1](/img/structure/B2740464.png)
3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
Descripción general
Descripción
3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Métodos De Preparación
The synthesis of 3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,3-diketones or enaminones under acidic or basic conditions . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Análisis De Reacciones Químicas
3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Overview
Recent studies have identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, making them candidates for treating Mycobacterium tuberculosis (M.tb) infections. The specific compound has shown significant in vitro activity against M.tb, indicating its potential as a novel therapeutic agent for tuberculosis.
Key Findings
- Inhibition Mechanism : The compound inhibits ATP synthesis in M.tb by targeting the ATP synthase enzyme. This mechanism is critical because it disrupts the energy production necessary for bacterial survival and replication.
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the phenyl and thienyl groups can enhance the antimycobacterial efficacy of these compounds. For instance, the presence of a 4-fluorophenyl group has been associated with improved potency against M.tb compared to other substituents .
Data Table: Antimycobacterial Activity
Compound Name | Structure | IC50 (μM) | Reference |
---|---|---|---|
3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine | Structure | 0.5 | |
Other Analogues | Structure | 1.2 |
Overview
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied, with promising results indicating their efficacy against various cancer cell lines.
Key Findings
- Aurora Kinase Inhibition : The compound has been shown to inhibit aurora kinases, which play a crucial role in cell division and are often overexpressed in cancer cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Cytotoxicity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For example, it showed an IC50 value of approximately 27.6 μM against the MDA-MB-231 breast cancer cell line.
Data Table: Anticancer Activity
Cell Line | IC50 (μM) | Mechanism of Action | Reference |
---|---|---|---|
MDA-MB-231 (Breast Cancer) | 27.6 | Aurora Kinase Inhibition | |
A549 (Lung Cancer) | 35.0 | Cell Cycle Arrest |
Overview
The compound also shows potential in selectively inhibiting phosphodiesterase enzymes, which are involved in various signaling pathways related to inflammation and cellular responses.
Key Findings
- Inflammatory Response : By inhibiting phosphodiesterases, this compound may help modulate inflammatory responses, suggesting applications in treating inflammatory diseases such as asthma or rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of these targets, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparación Con Compuestos Similares
3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine scaffold. Similar compounds include:
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their specific substituents, leading to variations in their biological activities and applications.
Actividad Biológica
3-(4-Fluorophenyl)-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its role in modulating various enzymatic pathways.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a fluorophenyl group and a thienyl moiety, which contribute to its biological properties. The synthesis typically involves the condensation of aminopyrazoles with electrophilic reagents such as 1,3-diketones or enaminones under acidic or basic conditions .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in breast, colon, and lung cancer models .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast) | 12.5 | Inhibition of kinase activity |
This compound | HCT116 (Colon) | 10.0 | Induction of apoptosis |
This compound | A549 (Lung) | 15.0 | Disruption of cell cycle progression |
Enzyme Inhibition
The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. This inhibition can lead to the modulation of pathways associated with cell growth and survival. For example, it has been noted that compounds within this class can effectively inhibit Trk kinases, which are implicated in various cancers .
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Selectivity |
---|---|---|
TrkA | 25.0 | Moderate |
TrkB | 30.0 | High |
TrkC | 22.0 | Low |
Case Studies
A recent study evaluated the effects of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. This study highlights the compound's potential as a therapeutic agent in cancer treatment .
Study Findings
- Model: Xenograft model using HCT116 colon cancer cells.
- Duration: Treatment over four weeks.
- Results: Tumor volume decreased by an average of 40% compared to controls.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-6-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S/c17-11-5-3-10(4-6-11)12-9-20-21-15(18)13(8-19-16(12)21)14-2-1-7-22-14/h1-9H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBHTNCLIWHQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326926 | |
Record name | 3-(4-fluorophenyl)-6-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666394 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865658-01-1 | |
Record name | 3-(4-fluorophenyl)-6-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.